molecular formula C6H10F2O B2667171 2,2-Difluorocyclohexan-1-ol CAS No. 1546282-70-5

2,2-Difluorocyclohexan-1-ol

Cat. No.: B2667171
CAS No.: 1546282-70-5
M. Wt: 136.142
InChI Key: ZSXZEFJVQNNWLJ-UHFFFAOYSA-N
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Description

2,2-Difluorocyclohexan-1-ol is an organic compound with the molecular formula C6H10F2O. It is a cyclohexanol derivative where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms at the 2-position. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclohexan-1-ol can be achieved through various methods. One common approach involves the difluoromethylation of cyclohexanone derivatives. This can be done using difluorocarbene precursors or other difluoromethylating agents under controlled conditions. For instance, the reaction of cyclohexanone with difluorocarbene generated in situ from difluoromethyl triphenylphosphonium bromide and a base can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,2-Difluorocyclohexanone.

    Reduction: Reduction reactions can convert it back to cyclohexanol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2,2-Difluorocyclohexanone.

    Reduction: Cyclohexanol or partially reduced intermediates.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluorocyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.

    Industry: It is used in the development of new materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application. The exact pathways involved can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The non-fluorinated parent compound.

    2-Fluorocyclohexanol: A mono-fluorinated analog.

    2,2-Dichlorocyclohexanol: A dichlorinated analog.

Uniqueness

2,2-Difluorocyclohexan-1-ol is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated and mono-fluorinated counterparts. The fluorine atoms increase the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-difluorocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5(6)9/h5,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXZEFJVQNNWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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